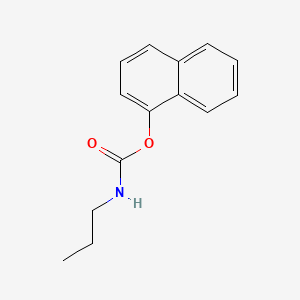

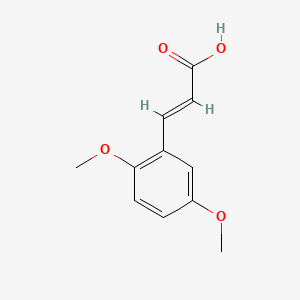

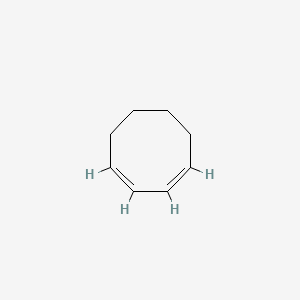

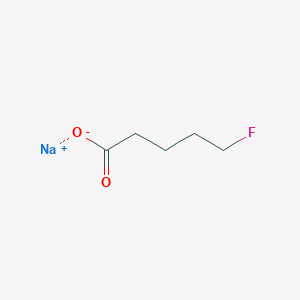

![molecular formula C11H13NO4 B3425086 N-[(4-Hydroxybenzoyl)acetyl]glycine CAS No. 3850-43-9](/img/structure/B3425086.png)

N-[(4-Hydroxybenzoyl)acetyl]glycine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

4-Hydroxyphenylpropionylglycin kann durch die Konjugation von Phloresinsäure mit Glycin synthetisiert werden . Die Reaktion beinhaltet typischerweise die Verwendung von aromatischen Aminosäure-Aminotransferase- und Tyrosin-Aminotransferase-Enzymen, die die Umwandlung von Tyrosin in 4-Hydroxyphenylpropionylglycin erleichtern . Die Reaktionsbedingungen umfassen oft eine kontrollierte Umgebung mit spezifischen pH- und Temperatureinstellungen, um eine optimale Enzymaktivität zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von 4-Hydroxyphenylpropionylglycin beinhaltet großtechnische Fermentationsprozesse unter Verwendung von gentechnisch veränderten Mikroorganismen, die die notwendigen Enzyme exprimieren . Diese Mikroorganismen werden in Bioreaktoren unter kontrollierten Bedingungen kultiviert, um die Ausbeute der Verbindung zu maximieren. Das Produkt wird dann mit verschiedenen chromatographischen Techniken gereinigt, um die gewünschten Reinheitsgrade zu erreichen.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Hydroxyphenylpropionylglycin durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcarbonat durchgeführt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von 4-Hydroxyphenylpropionylglycin zur Bildung von Chinonen führen, während die Reduktion zu Alkoholderivaten führen kann .

Wissenschaftliche Forschungsanwendungen

4-Hydroxyphenylpropionylglycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Die Verbindung wird bei der Entwicklung von biochemischen Assays und diagnostischen Instrumenten eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Hydroxyphenylpropionylglycin beinhaltet seine Wechselwirkung mit bestimmten Enzymen und Stoffwechselwegen . Es wirkt als Substrat für aromatische Aminosäure-Aminotransferase und Tyrosin-Aminotransferase und erleichtert die Umwandlung von Tyrosin in andere Metaboliten . Die Verbindung interagiert auch mit der Darmflora und beeinflusst die Produktion verschiedener Metaboliten, die eine Rolle in der Physiologie des Wirts spielen .

Wirkmechanismus

The mechanism of action of 4-Hydroxyphenylpropionylglycine involves its interaction with specific enzymes and metabolic pathways . It acts as a substrate for aromatic amino acid aminotransferase and tyrosine aminotransferase, facilitating the conversion of tyrosine to other metabolites . The compound also interacts with gut microbiota, influencing the production of various metabolites that play a role in host physiology .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phloresinsäure-Glycin-Konjugat: Ähnlich in der Struktur, unterscheidet sich jedoch in seinem Stoffwechselweg.

Phloretylglycin: Ein weiterer Metabolit von Phloretin mit ähnlichen Eigenschaften.

Einzigartigkeit

4-Hydroxyphenylpropionylglycin ist einzigartig aufgrund seiner doppelten Herkunft sowohl aus Tyrosin als auch aus Phloretin . Diese doppelte Herkunft ermöglicht es ihm, an mehreren Stoffwechselwegen teilzunehmen, was es zu einer wertvollen Verbindung für die Untersuchung des Zusammenspiels zwischen Nahrungskomponenten und Stoffwechselprozessen macht .

Eigenschaften

IUPAC Name |

2-[3-(4-hydroxyphenyl)propanoylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-9-4-1-8(2-5-9)3-6-10(14)12-7-11(15)16/h1-2,4-5,13H,3,6-7H2,(H,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKFTTASECYTCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268844 | |

| Record name | N-[3-(4-Hydroxyphenyl)-1-oxopropyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3850-43-9 | |

| Record name | N-[3-(4-Hydroxyphenyl)-1-oxopropyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3850-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(4-Hydroxyphenyl)-1-oxopropyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

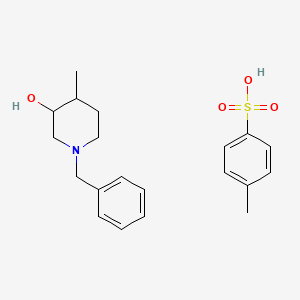

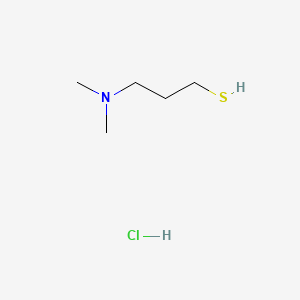

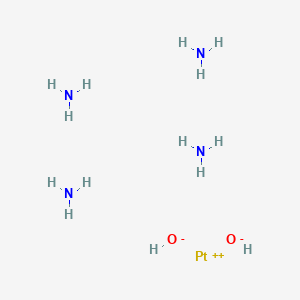

![Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol](/img/structure/B3425037.png)